Heptene

Description

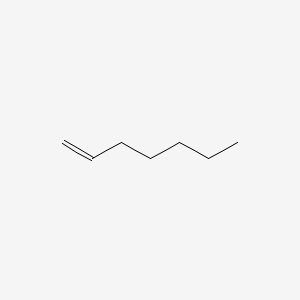

Structure

3D Structure

Properties

IUPAC Name |

hept-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGCLOFRBLKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-64-2 | |

| Details | Compound: 1-Heptene, homopolymer | |

| Record name | 1-Heptene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2060466 | |

| Record name | 1-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200.5 °F at 760 mmHg (USCG, 1999), 93.6 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

25 °F (USCG, 1999), LESS THAN 32 °F (CLOSED CUP) | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ether; slightly soluble in carbon tetrachloride, In water, 18.2 mg/l @ 25 °C | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.697 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6970 @ 20 °C/4 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.7 (AIR= 1) | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M114 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

59.3 [mmHg], 59.3 mm Hg @ 25 °C | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 1-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. N16 492 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

25339-56-4(n-Heptene); 592-76-7(1-Heptene), 592-76-7, 25339-56-4, 68526-53-4 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C6-8, C7-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C6-8, C7-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O748KJ11V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-182 °F (USCG, 1999), -119.7 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | N-HEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181 | |

| Record name | 1-HEPTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Heptene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptene, with the general chemical formula C₇H₁₄, is a collective term for a group of unsaturated hydrocarbons (alkenes) containing seven carbon atoms and one carbon-carbon double bond. The various structural arrangements of the carbon skeleton and the position of the double bond lead to a wide array of isomers, each possessing unique physicochemical properties. These properties, including boiling point, melting point, density, refractive index, and viscosity, are critical parameters in various scientific and industrial applications, including their use as solvents, in the synthesis of polymers and other organic compounds, and as potential components in fuel formulations. In the context of drug development, understanding the physicochemical properties of molecules is fundamental for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of several key this compound isomers. The data is presented in a structured format to facilitate comparison, and detailed experimental protocols for the determination of these properties are provided.

Physicochemical Properties of this compound Isomers

The properties of this compound isomers are influenced by factors such as the length of the carbon chain, the position of the double bond, and the degree of branching. Generally, straight-chain isomers have higher boiling points than their branched counterparts due to greater surface area and stronger van der Waals forces. Cis-isomers, with a U-shaped molecular structure, tend to have lower melting points than the more linear trans-isomers.

Data Presentation

The following tables summarize the key physicochemical properties of various linear and branched this compound isomers.

Table 1: Physicochemical Properties of Linear this compound Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Viscosity (cP) |

| 1-Heptene | 94[1] | -119[1] | 0.697 at 20°C[1] | 1.3994 at 20°C | 0.5 mm²/s (kinematic) |

| cis-2-Heptene (B123394) | 98-99[2][3] | -109.15 | 0.708 at 25°C[2][3] | 1.407 at 20°C[2][3] | Not Available |

| trans-2-Heptene | 98[4] | -109.48 | 0.701 at 25°C[4] | 1.404 at 20°C | Not Available |

| cis-3-Heptene (B43857) | 96[5] | -137 to -136.6[6][7] | 0.703 at 20°C[8] | 1.406 at 20°C[5][8] | Not Available |

| trans-3-Heptene | 95-96[9] | -137 to -136.6[6][7][9] | 0.702 at 20°C[9] | 1.405 at 20°C[9] | Not Available |

| This compound (mixed isomers) | 93.76 (estimate) | -124.4 (estimate) | 0.7132 (estimate) | 1.4022 (estimate) | Not Available |

Table 2: Physicochemical Properties of Branched this compound Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Viscosity (cP) |

| 2-Methyl-1-hexene | 92[10][11][12] | -102.87[13] | 0.697 at 25°C[10][12][13] | 1.403 at 20°C[10][12][13] | Not Available |

| 3-Methyl-1-hexene | 83-84[14] | -128.15[14][15] | 0.695 at 20°C[14][15][16][17] | 1.393 at 20°C[14][15][16][17] | Not Available |

| 4-Methyl-1-hexene | 86-88[11][18][19][20] | -141.45[18][21] | 0.705 at 20°C[11][18][19][20] | 1.401 at 20°C[11][19][20] | Not Available |

| 5-Methyl-1-hexene | 84-85[13][22] | 84-85[3][22] | 0.691 at 20°C[13] | 1.396 at 20°C[13][22] | Not Available |

| 2-Ethyl-1-pentene (B13815229) | 94[23][24] | -105.15[2][17][23] | 0.704 at 20°C[23] | 1.405 at 20°C[24] | Not Available |

| 2,3-Dimethyl-1-pentene | 84.3[4] | -134.3[4] | 0.7054 at 20°C[4] | 1.403 at 20°C[4] | Not Available |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of liquid this compound isomers.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (e.g., a heating mantle).

-

Sample Preparation: Place approximately 20-30 mL of the this compound isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.

-

Data Collection: Record the temperature at which the vapor continuously bathes the thermometer bulb and condensation occurs in the condenser. This stable temperature is the boiling point. The distillation should proceed at a rate of 1-2 drops per second.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a small glass flask with a precisely fitting stopper containing a capillary tube), an analytical balance, and a constant temperature water bath.

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m₁).

-

Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₂). The temperature of the water should be known.

-

Mass of Pycnometer with this compound Isomer: Empty and dry the pycnometer. Fill it with the this compound isomer, following the same procedure as with water. Weigh the filled pycnometer (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

-

Mass of this compound isomer = m₃ - m₁

-

Density of this compound isomer = (Mass of this compound isomer) / (Volume of pycnometer)

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer and a constant temperature water bath connected to the refractometer prisms.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the this compound isomer onto the surface of the lower prism.

-

Measurement: Close the prisms and allow the sample to spread into a thin film. Adjust the light source and the eyepiece to get a clear view of the scale. Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Reading: Read the refractive index value from the scale. Also, record the temperature. Most refractive indices are reported at 20°C (n_D²⁰).

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Ostwald (Capillary) Viscometer

-

Apparatus: An Ostwald viscometer, a constant temperature water bath, a stopwatch, and a pipette.

-

Cleaning and Drying: Ensure the viscometer is clean and dry.

-

Sample Loading: Introduce a precise volume of the this compound isomer into the larger bulb of the viscometer using a pipette.

-

Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

-

Measurement: Using a pipette bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper timing mark. Release the suction and start the stopwatch as the meniscus passes the upper mark. Stop the stopwatch as the meniscus passes the lower mark.

-

Repeat: Repeat the measurement at least three times to ensure consistency.

-

Calculation: The kinematic viscosity (ν) can be calculated using the formula: ν = C * t, where C is the viscometer constant and t is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ. The viscometer constant (C) is determined by calibrating the viscometer with a liquid of known viscosity, such as water.

Mandatory Visualizations

Logical Workflow for Physicochemical Property Determination

Caption: Experimental workflow for determining key physicochemical properties of this compound isomers.

Relationship between Branching and Boiling Point

Caption: The effect of molecular branching on the boiling point of this compound isomers.

References

- 1. 5-Methyl-1-hexene|lookchem [lookchem.com]

- 2. CIS-2-HEPTENE CAS#: 6443-92-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. trans-2-Heptene 99 14686-13-6 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Heptene | CAS#:14686-14-7 | Chemsrc [chemsrc.com]

- 7. 3-HEPTENE [chembk.com]

- 8. cis-3-heptene [stenutz.eu]

- 9. TRANS-3-HEPTENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2-METHYL-1-HEXENE | 6094-02-6 [chemicalbook.com]

- 11. 4-METHYL-1-HEXENE | 3769-23-1 [chemicalbook.com]

- 12. 2-甲基-1-己烯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 5-Methyl-1-hexene = 99.0 3524-73-0 [sigmaaldrich.com]

- 14. Page loading... [guidechem.com]

- 15. 1-Hexene, 3-methyl- (CAS 3404-61-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 3-METHYL-1-HEXENE | 3404-61-3 [chemicalbook.com]

- 17. 2-ETHYL-1-PENTENE|lookchem [lookchem.com]

- 18. 3-Heptene, 6-methyl-, cis - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. 4-甲基-1-己烯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 20. 5-Methyl-1-hexene | C7H14 | CID 77058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-Methyl-1-hexene | CAS#:3769-23-1 | Chemsrc [chemsrc.com]

- 22. 3-Heptene (CAS 592-78-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. 2-ethyl-1-pentene [stenutz.eu]

- 24. cis-2-heptene [stenutz.eu]

Spectroscopic Characterization of Heptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize heptene, a seven-carbon alkene. This compound serves as a fundamental building block in organic synthesis and its unambiguous identification is crucial for quality control and reaction monitoring. This document details the principles and experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of this compound analysis, with a primary focus on 1-heptene (B165124) as a representative isomer.

Introduction to the Spectroscopic Analysis of this compound

This compound (C₇H₁₄) exists as several structural and stereoisomers, each with unique physical and chemical properties. The position of the carbon-carbon double bond and the stereochemistry (cis/trans) around it significantly influence the spectroscopic signatures. The primary isomers include 1-heptene, 2-heptene (B165337) (cis and trans), and 3-heptene (B165601) (cis and trans). Spectroscopic methods provide a powerful toolkit for differentiating these isomers and elucidating the precise structure of an unknown this compound sample.

-

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR is particularly useful for confirming the presence of the C=C double bond and C-H bonds associated with both sp² (alkenyl) and sp³ (alkyl) hybridized carbons.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms.

-

Mass Spectrometry (MS) determines the molecular weight of a molecule and provides information about its structure through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying volatile compounds like this compound in a mixture.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: A single drop of the neat this compound liquid is placed directly onto the diamond ATR crystal.

-

Data Acquisition:

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The spectrum of the this compound sample is then recorded.

-

Number of Scans: Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[1]

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.[1]

-

Spectral Range: The mid-infrared region, typically 4000 to 400 cm⁻¹, is scanned.[2]

-

-

Post-Acquisition: The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and dried after each measurement to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent to provide a field-frequency lock and to avoid solvent signals from obscuring the analyte peaks.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).

-

Sample Preparation:

-

Concentration: For a small organic molecule like this compound, a concentration of 5-25 mg in approximately 0.6-0.7 mL of deuterated solvent is suitable for ¹H NMR.[3][4] For ¹³C NMR, a higher concentration of 20-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[3][5]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar compounds like this compound.[6]

-

Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition (¹H NMR):

-

A standard one-pulse experiment is typically used.

-

The spectral width is set to encompass all proton signals (e.g., 0 to 12 ppm).

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

A proton-decoupled experiment is commonly performed to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

A larger number of scans is required compared to ¹H NMR.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology: GC-MS is ideal for separating this compound isomers and obtaining their mass spectra. Electron Ionization (EI) is the most common ionization technique for this type of analysis.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Sample Preparation: The neat this compound sample is typically diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[7]

-

Injector Temperature: Typically set to 250 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[7]

-

Oven Temperature Program: A temperature program is used to ensure good separation of volatile compounds. A typical program for C7 hydrocarbons could be:

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV is the standard energy used, which generates reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Range: A scan range of m/z 35-300 is typically sufficient to detect the molecular ion and major fragments of this compound.

-

Ion Source Temperature: Typically maintained around 230 °C.[7]

-

Transfer Line Temperature: Maintained at a temperature (e.g., 280 °C) to prevent condensation of the analytes.

-

Spectroscopic Data of this compound Isomers

The following tables summarize the key spectroscopic data for 1-heptene and provide a comparison with its 2- and 3-isomers.

Infrared (IR) Spectroscopy Data

| Vibrational Mode | 1-Heptene (cm⁻¹) ** | trans-2-Heptene (cm⁻¹) | cis-2-Heptene (cm⁻¹) | trans-3-Heptene (cm⁻¹) | cis-3-Heptene (cm⁻¹) ** |

| =C-H Stretch | ~3080 | ~3020 | ~3020 | ~3020 | ~3020 |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | 2850-2960 | 2850-2960 | 2850-2960 |

| C=C Stretch | ~1640 | ~1670 | ~1660 | ~1670 | ~1660 |

| =C-H Out-of-Plane Bend | ~990 and ~910 | ~965 | ~690 | ~965 | ~700 |

¹H NMR Spectroscopy Data (in CDCl₃)

| Proton Assignment (1-Heptene) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₂) | ~4.95 | m | |

| H-2 (CH) | ~5.80 | m | |

| H-3 (CH₂) | ~2.04 | q | ~7.0 |

| H-4, H-5, H-6 (CH₂) | ~1.30 | m | |

| H-7 (CH₃) | ~0.90 | t | ~7.0 |

¹³C NMR Spectroscopy Data (in CDCl₃)

| Carbon Assignment (1-Heptene) | Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~114.1 |

| C-2 (=CH) | ~139.1 |

| C-3 (-CH₂-) | ~33.8 |

| C-4 (-CH₂-) | ~28.9 |

| C-5 (-CH₂-) | ~31.5 |

| C-6 (-CH₂-) | ~22.6 |

| C-7 (-CH₃) | ~14.1 |

Mass Spectrometry (EI) Data

| Isomer | Molecular Ion (M⁺•, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |

| 1-Heptene | 98 | 41 | 29, 42, 55, 69, 83 |

| 2-Heptene | 98 | 55 | 27, 29, 41, 42, 69, 83 |

| 3-Heptene | 98 | 69 | 27, 29, 41, 55, 83 |

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic characterization of a volatile organic compound like this compound and the logical relationship between the different analytical techniques for structure elucidation.

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Caption: Logical relationship between spectroscopic techniques for this compound structure elucidation.

Conclusion

The combination of IR, NMR, and MS provides a robust and comprehensive approach to the characterization of this compound isomers. IR spectroscopy serves as a quick preliminary check for the presence of the alkene functional group. NMR spectroscopy offers an in-depth analysis of the molecular structure, allowing for the definitive assignment of the isomer and its stereochemistry. Mass spectrometry confirms the molecular weight and provides complementary structural information through its fragmentation patterns, which is particularly powerful when combined with gas chromatography for mixture analysis. By integrating the data from these techniques, researchers and drug development professionals can confidently identify and characterize this compound and its derivatives, ensuring the quality and integrity of their chemical processes.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. cif.iastate.edu [cif.iastate.edu]

- 5. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]

- 6. benchchem.com [benchchem.com]

- 7. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]

An In-Depth Technical Guide to the Thermal Decomposition Pathways of Heptene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptene (C₇H₁₄), a higher olefin, exists in various isomeric forms, with 1-heptene (B165124), 2-heptene (B165337), and 3-heptene (B165601) being of significant interest in combustion research and as potential intermediates in chemical synthesis. Understanding their thermal decomposition pathways is crucial for developing accurate kinetic models for fuel combustion, predicting soot formation, and optimizing industrial cracking processes. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition mechanisms of these three this compound isomers, detailing their primary decomposition routes, key intermediates, and final products. The guide also outlines the experimental methodologies employed in these studies and presents available quantitative data.

Core Decomposition Pathways

The thermal decomposition of this compound isomers primarily proceeds through unimolecular dissociation via various reaction channels, including C-C bond fission, C-H bond fission, and concerted molecular eliminations. The position of the double bond significantly influences the relative importance of these pathways by affecting the bond dissociation energies of adjacent bonds.

1-Heptene

The thermal decomposition of 1-heptene has been studied at high temperatures, revealing a dominant initial decomposition step.

Primary Decomposition Pathway:

The main initial decomposition pathway for 1-heptene at high temperatures is the fission of the allylic C-C bond (the bond between C3 and C4), which is weakened by the adjacent double bond. This leads to the formation of an allyl radical and a n-butyl radical.

Secondary Reactions:

The initial radical products, the allyl and n-butyl radicals, are highly reactive and undergo further decomposition and isomerization reactions, leading to a complex mixture of smaller hydrocarbons. The n-butyl radical can undergo β-scission to produce ethylene (B1197577) and an ethyl radical, or propylene (B89431) and a methyl radical.

2-Heptene

While detailed experimental studies specifically on the unimolecular decomposition of 2-heptene are limited, its thermal decomposition pathways can be inferred from the principles of alkene pyrolysis and by analogy to other alkenes. The primary decomposition is expected to involve the cleavage of the allylic C-C bonds.

Hypothesized Primary Decomposition Pathways:

For 2-heptene, there are two allylic C-C bonds that are likely to undergo fission: the C4-C5 bond and the C1-C2 bond (which is also a terminal methyl group). Cleavage of the C4-C5 bond would yield a methyl radical and a 1-ethyl-2-propenyl radical. Cleavage of the C1-C2 bond would yield a methyl radical and a 1-hexen-3-yl radical.

3-Heptene

Similar to 2-heptene, specific experimental data on the thermal decomposition of 3-heptene is scarce. The decomposition pathways are expected to be dominated by the cleavage of the weakest bonds, which are the allylic C-C bonds.

Hypothesized Primary Decomposition Pathways:

In 3-heptene, the allylic bonds are the C2-C3 and C5-C6 bonds. Fission of either of these bonds would lead to an ethyl radical and a 1-penten-3-yl radical. Due to the symmetry of the molecule around the double bond, these two pathways are identical.

Quantitative Data

Quantitative data on the thermal decomposition of this compound isomers, such as bond dissociation energies (BDEs), reaction rate constants, and product yields, are essential for accurate kinetic modeling. While comprehensive data is not available for all isomers, some key values have been reported or can be estimated.

Bond Dissociation Energies (BDEs)

The following table summarizes general BDEs for types of bonds present in this compound isomers. Specific values for each bond in each isomer can be influenced by the local molecular environment.

| Bond Type | General BDE (kJ/mol) |

| Primary C-H | ~423 |

| Secondary C-H | ~413 |

| Tertiary C-H | ~404 |

| Vinylic C-H | ~465 |

| Allylic C-H | ~369 |

| C-C (alkane) | ~368 |

| Allylic C-C | ~300-340 |

| C=C | ~728 |

Reaction Rate Constants

The high-pressure limit rate coefficient for the unimolecular decomposition of 1-heptene has been determined experimentally.[1]

| Reaction | A (s⁻¹) | n | Eₐ (kJ/mol) | Temperature Range (K) |

| 1-Heptene → Allyl + n-Butyl | 2.0 x 10¹⁵ | 0 | 283.7 | 1200-1650 |

Product Yields

Quantitative product yields are highly dependent on experimental conditions such as temperature, pressure, and residence time. For the pyrolysis of ethylene-propylene copolymers, 2-heptene has been identified as a principal product, though specific yields from pure this compound isomers are not well-documented in the available literature.[1]

Experimental Protocols

The study of thermal decomposition pathways of hydrocarbons like this compound relies on specialized experimental techniques that allow for high temperatures and short reaction times, coupled with sensitive analytical methods for product identification and quantification.

Shock Tube Experiments

Shock tubes are widely used for studying high-temperature gas-phase reactions.

Methodology:

-

Mixture Preparation: A dilute mixture of the this compound isomer in an inert bath gas (e.g., argon) is prepared.

-

Shock Wave Generation: A high-pressure driver gas is suddenly released, generating a shock wave that propagates through the low-pressure test gas mixture.

-

Heating and Reaction: The gas is rapidly heated and compressed by the incident and reflected shock waves, initiating the decomposition reactions. Temperatures can reach over 1000 K for very short durations (microseconds to milliseconds).

-

Product Analysis: The reaction is quenched by an expansion wave, and the product mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or time-of-flight mass spectrometry (TOF-MS).

Jet-Stirred Reactor (JSR) Experiments

Jet-stirred reactors are well-suited for studying reaction kinetics at well-defined temperatures and residence times.

Methodology:

-

Reactant Feed: A continuous flow of a dilute mixture of the this compound isomer and an inert gas is introduced into the reactor through nozzles at high velocity.

-

Mixing and Reaction: The high-velocity jets create intense turbulence, ensuring rapid and uniform mixing of the reactants and maintaining a near-uniform temperature and composition throughout the reactor.

-

Steady State: The reactor is operated at a constant temperature and pressure, allowing the system to reach a steady state where the rate of reactant inflow equals the rate of product outflow.

-

Sampling and Analysis: A continuous sample of the reacting mixture is withdrawn from the reactor and analyzed, typically by GC-MS, to determine the concentrations of reactants, intermediates, and products.

Conclusion

The thermal decomposition of this compound isomers is a complex process initiated by the cleavage of the weakest chemical bonds, primarily the allylic C-C bonds. While the decomposition of 1-heptene is relatively well-characterized, with quantitative data available for its primary dissociation pathway, the specific mechanisms and kinetics for 2-heptene and 3-heptene remain largely unexplored. The hypothesized pathways for these isomers are based on established principles of alkene pyrolysis. Further experimental and computational studies are needed to provide a more complete and accurate understanding of the thermal decomposition of all this compound isomers. This knowledge is critical for the development of predictive models for a wide range of combustion and chemical processing applications.

References

An In-depth Technical Guide to Heptene Isomers and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of heptene (C₇H₁₄), detailing their structural variations and physical properties. It includes detailed experimental protocols for the differentiation and characterization of these isomers using modern analytical techniques.

Introduction to this compound Isomers

This compound is an alkene with the molecular formula C₇H₁₄. Due to the presence of a carbon-carbon double bond and the potential for branching of the carbon chain, this compound exists as a multitude of structural and geometric isomers. These isomers share the same molecular weight but exhibit distinct physical and chemical properties arising from their unique atomic arrangements. Understanding these differences is crucial in various fields, including organic synthesis, materials science, and drug development, where specific isomeric forms can have vastly different biological activities and chemical reactivities.

This compound isomers can be broadly categorized into:

-

Positional Isomers: These isomers differ in the location of the carbon-carbon double bond within the carbon chain.

-

Skeletal Isomers: These isomers have different carbon skeletons, resulting from branching of the carbon chain.

-

Geometric Isomers (cis/trans): These stereoisomers arise from restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of substituents.

Structural Isomers of this compound

The structural isomers of this compound can be systematically identified by considering different carbon chain lengths and the position of the double bond and any branching alkyl groups.

Straight-Chain Isomers (Heptenes)

The straight-chain isomers of this compound differ only in the position of the double bond.

-

1-Heptene

-

2-Heptene (exists as cis and trans isomers)

-

3-Heptene (exists as cis and trans isomers)

Branched-Chain Isomers

Branched-chain isomers are derived from shorter carbon chains (hexene, pentene, and butene) with methyl or ethyl substituents.

Methylhexene Isomers:

-

2-Methyl-1-hexene

-

4-Methyl-1-hexene

-

5-Methyl-1-hexene

-

3-Methyl-2-hexene (exists as E and Z isomers)

-

4-Methyl-2-hexene (exists as E and Z isomers)

-

5-Methyl-2-hexene (exists as E and Z isomers)

-

2-Methyl-3-hexene (exists as E and Z isomers)

Dimethylpentene Isomers:

-

2,3-Dimethyl-1-pentene

-

2,4-Dimethyl-1-pentene

-

3,3-Dimethyl-1-pentene

-

4,4-Dimethyl-1-pentene

-

2,3-Dimethyl-2-pentene

-

2,4-Dimethyl-2-pentene

-

3,4-Dimethyl-2-pentene (exists as E and Z isomers)

-

4,4-Dimethyl-2-pentene (exists as E and Z isomers)

Ethylpentene Isomers:

-

3-Ethyl-1-pentene

-

3-Ethyl-2-pentene

Trimethylbutene Isomers:

-

2,3,3-Trimethyl-1-butene

Ethylmethylbutene Isomers:

-

2-Ethyl-3-methyl-1-butene

Data Presentation: Physical Properties of this compound Isomers

The following tables summarize the available quantitative data for various this compound isomers, facilitating easy comparison.

Table 1: Physical Properties of Straight-Chain this compound Isomers

| IUPAC Name | Structure | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| 1-Heptene | CH₂(CH₂)₄CH=CH₂ | 93.6 | 0.697 | 1.399 |

| (Z)-2-Heptene | CH₃CH=CH(CH₂)₃CH₃ (cis) | 98.4 | 0.708 | 1.406 |

| (E)-2-Heptene | CH₃CH=CH(CH₂)₃CH₃ (trans) | 98.1 | 0.703 | 1.404 |

| (Z)-3-Heptene | CH₃CH₂CH=CH(CH₂)₂CH₃ (cis) | 95.9 | 0.706 | 1.405 |

| (E)-3-Heptene | CH₃CH₂CH=CH(CH₂)₂CH₃ (trans) | 96.1 | 0.700 | 1.403 |

Table 2: Physical Properties of Selected Branched-Chain this compound Isomers

| IUPAC Name | Structure | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| 2-Methyl-1-hexene | CH₂(CH₃)C(CH₂)₃CH₃ | 91.5 | 0.700 | 1.401 |

| 3-Methyl-1-hexene | CH₂(CH)CH(CH₃)(CH₂)₂CH₃ | 84[1][2] | 0.695[1] | 1.397[1] |

| 2-Methyl-2-hexene | CH₃C(CH₃)=CH(CH₂)₂CH₃ | 95[3] | 0.708[3] | 1.408[3] |

| (Z)-4-Methyl-2-hexene | CH₃CH=CHCH(CH₃)CH₂CH₃ (cis) | 88.4[4] | 0.711[4] | 1.413[4] |

| (E)-4-Methyl-2-hexene | CH₃CH=CHCH(CH₃)CH₂CH₃ (trans) | 88.4 | 0.698[5] | 1.402[5] |

| 2,3-Dimethyl-1-pentene | CH₂(C(CH₃))CH(CH₃)CH₂CH₃ | 84.3[6] | 0.705[6] | 1.403[6] |

| 3,3-Dimethyl-1-pentene | CH₂=CHC(CH₃)₂CH₂CH₃ | 85-87[7] | 0.70[7] | 1.405[7] |

| 3,4-Dimethyl-1-pentene | CH₂=CHCH(CH₃)CH(CH₃)₂ | 81[8] | 0.701[8] | 1.400[8] |

| (Z)-3,4-Dimethyl-2-pentene | CH₃CH=C(CH₃)CH(CH₃)₂ (cis) | 87.4[9] | 0.712[9] | 1.412[9] |

| (E)-3,4-Dimethyl-2-pentene | CH₃CH=C(CH₃)CH(CH₃)₂ (trans) | 87.4 | 0.713[10] | 1.405[10] |

| (Z)-4,4-Dimethyl-2-pentene | CH₃CH=CHC(CH₃)₃ (cis) | 80[11] | 0.700[11] | 1.402[11] |

| (E)-4,4-Dimethyl-2-pentene | CH₃CH=CHC(CH₃)₃ (trans) | 76.8 | 0.689[12] | 1.396 |

| 3-Ethyl-1-pentene | CH₂=CHCH(CH₂CH₃)₂ | 85.4[13] | 0.703[13] | 1.398[13] |

| 3-Ethyl-2-pentene | CH₃CH=C(CH₂CH₃)₂ | 94[14] | 0.717[14] | 1.414[15] |

Experimental Protocols for Isomer Differentiation

The characterization and differentiation of this compound isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound isomers.

Methodology:

-

Sample Preparation: Dilute the this compound isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (typically 1-10 ppm).

-

GC System:

-

Injector: Split/splitless injector, set to a temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is suitable for separating isomers based on boiling point differences.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/min.

-

Final hold: Hold at 150 °C for 5 minutes.

-

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify isomers based on their retention times. Generally, branched isomers have lower boiling points and thus shorter retention times than their straight-chain counterparts.

-

Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST). All this compound isomers will have a molecular ion peak at m/z 98. The fragmentation patterns will differ based on the stability of the carbocations formed, providing structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of each isomer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Acquisition Parameters:

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

-

Data Analysis:

-

Chemical Shift (δ): Protons on sp² hybridized carbons (vinylic protons) will appear in the downfield region (typically δ 4.5-6.5 ppm). Protons on sp³ hybridized carbons will be in the upfield region (δ 0.8-2.5 ppm). The specific chemical shifts provide information about the electronic environment of the protons.

-

Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

-

Splitting Pattern (Multiplicity): The n+1 rule can be used to determine the number of neighboring protons, which helps in establishing the connectivity of the carbon chain.

-

-

-

¹³C NMR Spectroscopy:

-

Acquisition Parameters:

-

Proton-decoupled mode to obtain single lines for each unique carbon.

-

Number of scans: 512-1024 or more, depending on the sample concentration.

-

-

Data Analysis:

-

Chemical Shift (δ): Carbons of the double bond (sp²) appear in the downfield region (δ 100-150 ppm), while sp³ carbons are found in the upfield region (δ 10-50 ppm). The number of signals indicates the number of non-equivalent carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound isomers, it is particularly useful for confirming the presence of the C=C double bond and for differentiating substitution patterns.

Methodology:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

FTIR Spectrometer:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

=C-H Stretch: A sharp peak just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) indicates the presence of a C-H bond on a double-bonded carbon.

-

C=C Stretch: A peak in the range of 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretching vibration. The intensity of this peak is variable and can be weak for symmetrical or nearly symmetrical alkenes.

-

=C-H Bend (Out-of-Plane): Strong absorptions in the 650-1000 cm⁻¹ region are characteristic of the substitution pattern around the double bond. For example, a monosubstituted alkene (R-CH=CH₂) will show two strong bands around 910 and 990 cm⁻¹. Cis- and trans-disubstituted alkenes have characteristic bands in different regions, allowing for their differentiation.

-

Mandatory Visualizations

The following diagrams illustrate the classification of this compound isomers and a typical experimental workflow for their characterization.

Caption: Classification of this compound isomers.

Caption: Experimental workflow for isomer characterization.

References

- 1. 3-methyl-1-hexene [stenutz.eu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-methyl-2-hexene [stenutz.eu]

- 4. (2Z)-4-methylhex-2-ene | 3683-19-0 [chemnet.com]

- 5. (E)-4-methyl-2-hexene [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. 3,4-dimethyl-1-pentene [stenutz.eu]

- 9. echemi.com [echemi.com]

- 10. (E)-3,4-dimethyl-2-pentene [stenutz.eu]

- 11. (Z)-4,4-dimethyl-2-pentene [stenutz.eu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 3-Ethyl-1-pentene|lookchem [lookchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 3-Ethyl-2-pentene 97 816-79-5 [sigmaaldrich.com]

The Solubility of Heptene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of heptene in various organic solvents. This compound, an unsaturated hydrocarbon with the chemical formula C₇H₁₄, is a crucial component in numerous chemical syntheses and industrial processes. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification methods, and ensuring the safe and effective handling of this compound. This document collates quantitative solubility data, details common experimental protocols for its determination, and presents visual representations of key concepts and workflows to aid in comprehension and application.

Core Principles of this compound Solubility

This compound is a nonpolar molecule due to the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds. Consequently, its solubility is primarily governed by the "like dissolves like" principle. This means that this compound will readily dissolve in nonpolar or weakly polar organic solvents, while exhibiting poor solubility in highly polar solvents such as water. The intermolecular forces at play are predominantly weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to overcome the intermolecular forces within both the this compound solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in a range of common organic solvents. The data is presented to facilitate easy comparison for researchers and professionals in solvent selection for various applications.

Table 1: Solubility of 1-Heptene (B165124) in Alcohols and Ethers

| Solvent | Temperature (°C) | Solubility | Reference |

| Ethanol (B145695) | 25 | Soluble[1] | [1] |

| Diethyl Ether | 25 | Soluble[1] | [1] |

Note: The term "soluble" in historical literature often indicates miscibility or high solubility without specifying a quantitative value. More precise data is available in the context of ternary systems.

Table 2: Liquid-Liquid Equilibria Data for 1-Heptene in Ternary Systems at 25°C (298.15 K)

This table presents the mutual solubility of 1-heptene in a ternary system with ethanol and water, illustrating the distribution of the components between the aqueous and organic phases. Data is expressed in mole fraction (x).

| Component | Aqueous Phase (x) | Organic Phase (x) | Reference |

| 1-Heptene | 0.0000 | 0.8880 | [2] |

| Ethanol | 0.0830 | 0.1120 | [2] |

| Water | 0.9170 | 0.0000 | [2] |

Table 3: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Example | Solubility | Reference |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Slightly Soluble[1] | [1] |

| Aromatic Hydrocarbons | Benzene | Soluble | [3] |

| Aromatic Hydrocarbons | Toluene | Soluble | |

| Aliphatic Hydrocarbons | Hexane | Soluble | [3] |

| Ethers | Diethyl Ether | Soluble[1] | [1] |

| Alcohols | Ethanol | Soluble[1] | [1] |

Experimental Protocols for Solubility Determination

The determination of this compound solubility in organic solvents can be performed using several established experimental methods. The choice of method often depends on the nature of the solvent, the expected solubility range, and the desired precision.

Static Method for Liquid-Liquid Equilibria

The static method is a common and accurate technique for determining the mutual solubilities of components in a liquid-liquid system.

Methodology:

-

Preparation of Mixtures: A series of mixtures containing known masses of this compound, the organic solvent, and a third component (if applicable, e.g., water) are prepared in sealed equilibrium cells.

-

Equilibration: The cells are agitated vigorously for an extended period (often 24 hours or more) in a thermostatically controlled bath to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: The agitation is stopped, and the mixtures are allowed to stand undisturbed for a sufficient time to allow for complete phase separation.

-

Sampling: Samples are carefully withdrawn from each liquid phase using syringes.

-

Analysis: The composition of each phase is determined using analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or refractive index measurements. Calibration curves are prepared beforehand using standard solutions of known compositions.

Dynamic Method for Solubility Determination

The dynamic method, also known as the synthetic method, involves observing a phase change upon a change in a state variable, typically temperature.

Methodology:

-

Preparation of Mixture: A mixture of known composition (this compound and organic solvent) is prepared in a sealed, transparent cell equipped with a magnetic stirrer and a temperature sensor.

-

Heating/Cooling Cycle: The mixture is slowly heated or cooled while being continuously stirred.

-

Cloud Point Detection: The temperature at which the mixture becomes turbid (the cloud point), indicating the formation of a second phase, is carefully recorded. For a cooling cycle, this is the temperature of phase separation. For a heating cycle, it is the temperature at which a turbid mixture becomes clear (the clear point), indicating complete miscibility.

-

Data Collection: This process is repeated for a range of compositions to construct a solubility curve.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the principles of solubility.

Caption: Experimental workflows for solubility determination.

Caption: "Like dissolves like" principle for this compound solubility.

References

An In-depth Technical Guide to Heptene: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Heptene, an unsaturated hydrocarbon with the general chemical formula C₇H₁₄, is a pivotal compound in organic chemistry.[1] As a higher olefin, it serves as a versatile precursor and additive in numerous industrial and research applications, including the synthesis of lubricants, catalysts, and surfactants.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of major this compound isomers, detailed experimental protocols for its synthesis and analysis, and an examination of a key reaction pathway.

Core Chemical and Physical Properties

This compound is a colorless liquid characterized by a seven-carbon chain and a single double bond.[1] The position and stereochemistry of this double bond give rise to several isomers, each with distinct physical properties. The fundamental molecular identity of this compound is defined by its chemical formula and molecular weight.

The properties of the most common linear isomers of this compound are summarized in the table below, allowing for easy comparison.

| Property | 1-Heptene (B165124) | cis-2-Heptene | trans-2-Heptene | cis-3-Heptene | trans-3-Heptene |

| CAS Number | 592-76-7[1] | 6443-92-1[3] | 14686-13-6[4] | 7642-10-6[5] | 14686-14-7[6] |

| Boiling Point | 94 °C[7] | 98-99 °C[3] | 98 °C[4] | 96 °C[5] | 95-96 °C[8] |

| Melting Point | -119 °C[7] | -109.5 °C[9] | -109.48 °C[10] | -136.64 °C[5] | -137 to -136.6 °C[8] |

| Density | 0.697 g/mL at 25°C[7] | 0.708 g/mL at 25°C[3] | 0.701 g/mL at 25°C[4] | 0.71 g/mL[5] | 0.702 g/mL at 20°C[8] |

| Refractive Index (n20/D) | 1.400[7] | 1.407[3] | 1.404[4] | 1.406[5] | 1.405[8] |

Experimental Protocols

Synthesis of 1-Heptene via Hydrogenation of 1-Heptyne (B1330384)

This protocol details the catalytic hydrogenation of 1-heptyne to yield 1-heptene. The reaction's success hinges on the use of a selective catalyst to prevent over-hydrogenation to the alkane, heptane.

Materials and Equipment:

-

1-Heptyne

-

Toluene (B28343) (solvent)

-

Reduced catalyst (e.g., Lindlar's catalyst or a custom-prepared catalyst)

-

Hydrogen gas (H₂)

-

100 cm³ stainless steel autoclave reactor

-

Gas chromatography equipment with a flame ionization detector (FID) and a suitable capillary column (e.g., GS-alumina)

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Preparation: Approximately 5 mg of the reduced catalyst is dispersed in a 10 cm³ reactant mixture of 1-heptyne in toluene (2% v/v).

-

Reaction Setup: The catalyst and reactant mixture is placed in the 100 cm³ stainless steel autoclave reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to 4 bar. The reaction is carried out at a temperature of 30°C for a duration of 5 to 120 minutes, with continuous stirring (e.g., 1000 rpm) to mitigate mass transfer limitations.

-

Product Collection and Analysis: After the designated reaction time, the liquid product is collected. The product composition is then analyzed using gas chromatography with a flame ionization detector to determine the yield and selectivity of 1-heptene.

GC-MS Analysis of this compound Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the components of a mixture, such as the various isomers of this compound.

Materials and Equipment:

-

This compound isomer sample or mixture

-

Volatile organic solvent (e.g., hexane (B92381) or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a non-polar capillary column (e.g., DB-5)

-

Autosampler vials

-

Microsyringe

Procedure:

-